molecular formula C7H18Cl2N2 B2532925 (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-16-2

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2532925
CAS No.: 1286273-16-2
M. Wt: 201.14
InChI Key: MEOVCHQSDXQOMR-FNIRFVFUSA-N
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Description

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a methyl group and two amine groups, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane derivatives with methylamine under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-methylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-7-4-2-6(8)3-5-7;;/h6-7,9H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOVCHQSDXQOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-16-2
Record name rac-(1r,4r)-N1-methylcyclohexane-1,4-diamine dihydrochloride
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